

# Physical and chemical properties of (4-Methoxypyridin-3-yl)methanol

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## Compound of Interest

Compound Name: (4-Methoxypyridin-3-yl)methanol

Cat. No.: B038547

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## An In-depth Technical Guide to (4-Methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **(4-Methoxypyridin-3-yl)methanol** is limited. This guide provides the available information for the target compound and supplements it with data and protocols for the closely related and structurally similar compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, to offer relevant insights. All data and protocols for the related compound are explicitly identified.

## Introduction

**(4-Methoxypyridin-3-yl)methanol** is a pyridylmethanol derivative characterized by a methoxy group at the 4-position and a hydroxymethyl group at the 3-position of the pyridine ring.<sup>[1]</sup> Such substituted pyridines are significant building blocks in medicinal chemistry and materials science. Due to the limited specific data on this compound, this guide also draws upon information from its close analogue, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, which is a key intermediate in the synthesis of proton pump inhibitors (PPIs).<sup>[2]</sup>

## Physicochemical Properties

Quantitative experimental data for **(4-Methoxypyridin-3-yl)methanol** is not readily available in the public domain. The following table summarizes its basic identifiers and predicted properties.

For comparative purposes, a table with experimental data for the related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is also provided.

Table 1: Properties of (4-Methoxypyridin-3-yl)methanol

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	139.15 g/mol	[1]
Monoisotopic Mass	139.06332 Da	[1]
InChI	InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3	[1]
InChIKey	OUNUFEHYGMCMEM-UHFFFAOYSA-N	[1]
SMILES	<chem>COC1=C(C=NC=C1)CO</chem>	[1]
XlogP (Predicted)	-0.1	[1]

Table 2: Experimental Properties of the Related Compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Property	Value	Source
CAS Number	86604-78-6	[2]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub>	[2]
Molecular Weight	167.21 g/mol	[2]
Melting Point	56.5-60.5 °C	[2]
Boiling Point	115-135 °C (at 0.01 Torr)	[2]
Solubility	Slightly soluble in Chloroform	[2]

## Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for **(4-Methoxypyridin-3-yl)methanol** are not available. Predicted mass spectrometry data is presented below. For reference, information on available spectra for the related compound is also included.

Table 3: Predicted Mass Spectrometry Data for **(4-Methoxypyridin-3-yl)methanol**

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	140.07060	125.6
[M+Na] <sup>+</sup>	162.05254	134.4
[M-H] <sup>-</sup>	138.05604	127.0
[M+NH <sub>4</sub> ] <sup>+</sup>	157.09714	145.6
[M+K] <sup>+</sup>	178.02648	133.1
[M+H-H <sub>2</sub> O] <sup>+</sup>	122.06058	119.7
Data from PubChemLite. The Collision Cross Section (CCS) values are predicted. <a href="#">[1]</a>		

Spectral Data Availability for the Related Compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol:

- <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data are available for this compound.[\[2\]](#)

## Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **(4-Methoxypyridin-3-yl)methanol** are not readily found in the searched literature. However, detailed methodologies for the synthesis of the related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, are available and provide a relevant framework for general synthetic strategies for substituted pyridylmethanols.

## Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from its Acetate Precursor[2]

This protocol describes the hydrolysis of the corresponding acetate to yield the target alcohol.

### Materials:

- (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate (94.9 g)
- Ethanol (570 ml)
- 3N Sodium hydroxide solution (285 ml)
- Methylene chloride
- Sodium sulfate
- Petroleum ether

### Procedure:

- Dissolve 94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in 570 ml of ethanol.
- Cool the solution to 0°C.
- Add 285 ml of 3N sodium hydroxide solution dropwise.
- Stir the mixture at room temperature for 3 hours.
- Remove the ethanol under reduced pressure.
- Extract the residual aqueous solution three times with 300 ml of methylene chloride for each extraction.
- Dry the combined organic extracts over sodium sulfate.
- Evaporate the solvent in vacuo.
- Crystallize the residue from petroleum ether to yield the product.

Expected Outcome: The product is obtained as a crystalline solid with a melting point of 49-51°C.[2]

## Purification

Purification of pyridylmethanol derivatives often involves standard laboratory techniques such as:

- **Crystallization:** As described in the protocol above, crystallization from a suitable solvent system (e.g., petroleum ether) is a common method for purifying solid derivatives.[2]
- **Column Chromatography:** For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard purification technique. The choice of eluent would be determined by the polarity of the specific compound and its impurities, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[3]

## Reactivity and Potential Applications

**(4-Methoxypyridin-3-yl)methanol** is described as a derivative available for oxidation, substitution, and hydrogen-bonding studies. It is commonly employed in the synthesis of heteroaromatic alcohols, ligand formation, and research on pyridine derivatization.

The hydroxymethyl group is a versatile functional group that can undergo various chemical transformations, including:

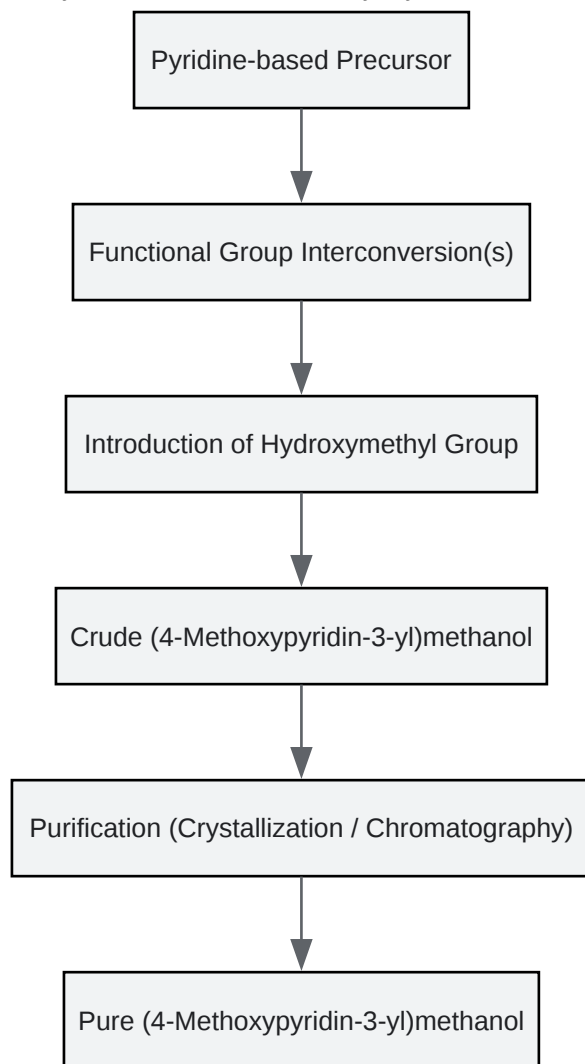
- **Oxidation:** The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
- **Conversion to a Leaving Group:** The hydroxyl group can be converted to a good leaving group (e.g., a halide or a sulfonate ester) to facilitate nucleophilic substitution reactions. For instance, treatment with thionyl chloride can convert the hydroxymethyl group to a chloromethyl group, a key step in the synthesis of some PPIs using the related compound.[2]

## Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a general workflow for the synthesis and analysis of a pyridylmethanol derivative, as specific pathways for **(4-**

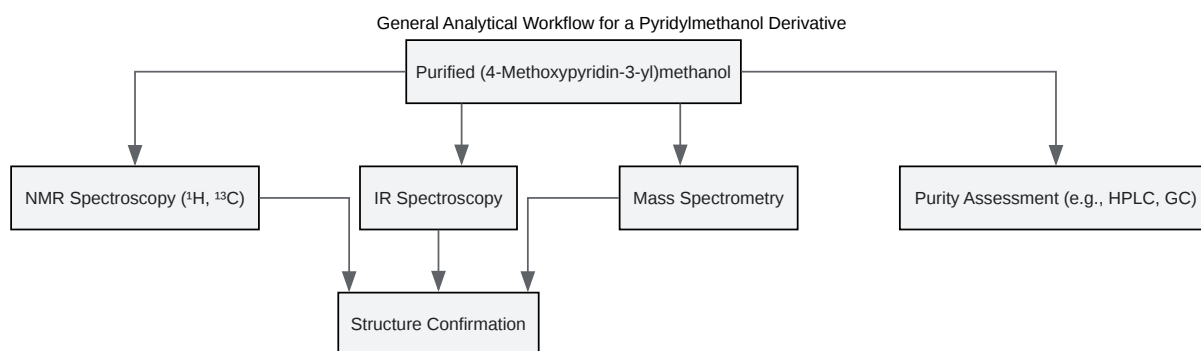
**Methoxypyridin-3-yl)methanol** are not detailed in the available literature.

General Synthesis Workflow for a Pyridylmethanol Derivative



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Caption: General synthesis workflow for a pyridylmethanol derivative.



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Caption: General analytical workflow for a pyridylmethanol derivative.

## Biological Activity

There is no specific information available in the searched literature regarding the biological activity or involvement in signaling pathways of **(4-Methoxypyridin-3-yl)methanol**. However, the broader class of substituted pyridines is known to exhibit a wide range of pharmacological activities.

## Conclusion

**(4-Methoxypyridin-3-yl)methanol** is a substituted pyridine derivative with potential applications in synthetic chemistry. While basic identifying information and predicted properties are available, a comprehensive understanding of its physical, chemical, and biological properties is hampered by a lack of published experimental data. The provided experimental protocols and data for the closely related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, offer valuable insights into the potential synthesis, purification, and properties of this class of compounds. Further research is required to fully characterize **(4-Methoxypyridin-3-yl)methanol** and explore its potential applications.

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